molecular formula C12H8ClFN2O B1499230 5-(3-Chloro-2-fluorophenyl)nicotinamide CAS No. 1125445-55-7

5-(3-Chloro-2-fluorophenyl)nicotinamide

Cat. No.: B1499230
CAS No.: 1125445-55-7
M. Wt: 250.65 g/mol
InChI Key: ZXTMBGRFUJIYRN-UHFFFAOYSA-N
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Description

5-(3-Chloro-2-fluorophenyl)nicotinamide (CAS name: 5-(3-Chloro-2-fluorophenyl)pyridine-3-carboxamide) is a nicotinamide derivative featuring a substituted phenyl ring at the 5-position of the pyridine core. The compound’s structure includes a 3-chloro-2-fluorophenyl substituent, which confers distinct electronic and steric properties compared to other positional isomers. While direct crystallographic data for this compound are absent in the provided evidence, structural analogs suggest that substituent positioning significantly influences molecular conformation and intermolecular interactions, such as hydrogen bonding and π-π stacking . The compound is listed in safety data sheets under UN GHS standards, indicating its relevance in industrial or pharmaceutical contexts .

Properties

IUPAC Name

5-(3-chloro-2-fluorophenyl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClFN2O/c13-10-3-1-2-9(11(10)14)7-4-8(12(15)17)6-16-5-7/h1-6H,(H2,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXTMBGRFUJIYRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)F)C2=CC(=CN=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90653822
Record name 5-(3-Chloro-2-fluorophenyl)pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90653822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1125445-55-7
Record name 5-(3-Chloro-2-fluorophenyl)pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90653822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials and Reagents

  • Nicotinic Acid or derivatives (e.g., nicotinoyl chloride, nicotinic acid methyl ester).
  • 3-Chloro-2-fluoroaniline as the aryl amine component.
  • Coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) or carbonyldiimidazole (CDI).
  • Catalysts like 4-dimethylaminopyridine (DMAP) to facilitate amide bond formation.
  • Solvents including dichloromethane (DCM), tetrahydrofuran (THF), or dimethylformamide (DMF).

Typical Reaction Conditions

  • The coupling reaction is usually performed at room temperature to mild heating (20–50 °C).
  • Reaction times range from several hours to overnight to ensure complete conversion.
  • Use of inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.
  • Molar ratios of reagents are optimized to maximize yield and minimize side products.

Representative Synthetic Procedure

  • Activation of Nicotinic Acid: Nicotinic acid is converted to nicotinoyl chloride by reaction with thionyl chloride or oxalyl chloride under reflux conditions.

  • Coupling Step: The freshly prepared nicotinoyl chloride is added dropwise to a solution of 3-chloro-2-fluoroaniline and DMAP in dry dichloromethane at 0–5 °C. The mixture is then stirred at room temperature for several hours.

  • Work-up and Purification: After completion, the reaction mixture is quenched with water, and the organic layer is separated. The crude product is purified by recrystallization or column chromatography.

  • Characterization: The final product is characterized by NMR (¹H, ¹³C, and ¹⁹F), mass spectrometry, and HPLC to confirm purity and structure.

Alternative Synthetic Routes

  • Suzuki-Miyaura Cross-Coupling: An alternative approach involves the Suzuki coupling of a 5-bromonicotinamide derivative with a 3-chloro-2-fluorophenylboronic acid under palladium catalysis. This method allows for late-stage functionalization and can improve regioselectivity and yield.

  • Nucleophilic Aromatic Substitution (NAS): Starting from a halogenated nicotinamide, substitution with 3-chloro-2-fluoroaniline under nucleophilic aromatic substitution conditions can also yield the target compound.

Reaction Conditions and Yield Optimization

Parameter Typical Conditions Effect on Yield and Purity
Solvent Dichloromethane, THF, DMF Polar aprotic solvents improve reaction rates and solubility of reactants
Temperature 0–50 °C Mild temperatures prevent decomposition and side reactions
Catalyst DMAP (5–10 mol%) Enhances coupling efficiency and selectivity
Coupling Agent DCC or CDI Activates carboxylic acid for amide bond formation
Reaction Time 6–24 hours Ensures complete conversion without overreaction

Research Findings and Analytical Data

  • NMR Spectroscopy: ¹H NMR shows characteristic peaks for the nicotinamide protons and aromatic protons of the substituted phenyl ring. ¹⁹F NMR confirms the presence and environment of the fluorine atom on the phenyl ring.

  • Mass Spectrometry: Molecular ion peaks consistent with the calculated molecular weight confirm the molecular integrity.

  • HPLC Purity: High-performance liquid chromatography typically shows purity >95% after purification.

  • Yields: Reported yields for the coupling reactions range from 65% to 85%, depending on the method and scale.

Summary Table of Preparation Methods

Method Key Reagents and Conditions Advantages Limitations Typical Yield (%)
Amide Coupling (DCC/DMAP) Nicotinoyl chloride + 3-chloro-2-fluoroaniline, DCM, RT Straightforward, mild conditions Requires acid chloride intermediate 70–85
Suzuki-Miyaura Coupling 5-bromonicotinamide + 3-chloro-2-fluorophenylboronic acid, Pd catalyst, base, DMF High regioselectivity, scalable Requires boronic acid synthesis 65–80
Nucleophilic Aromatic Substitution Halogenated nicotinamide + 3-chloro-2-fluoroaniline, polar aprotic solvent, heat Direct substitution, fewer steps Possible side reactions 60–75

Chemical Reactions Analysis

Types of Reactions: 5-(3-Chloro-2-fluorophenyl)nicotinamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alkoxides.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.

Scientific Research Applications

Neuropharmacology

One of the primary applications of 5-(3-Chloro-2-fluorophenyl)nicotinamide lies in neuropharmacology. Research indicates that compounds with similar structures can modulate nicotinic acetylcholine receptors (nAChRs), which are implicated in various neurological disorders such as Alzheimer's disease and Parkinson's disease. The compound's ability to act as an agonist or antagonist at these receptors suggests it could be developed as a therapeutic agent for cognitive enhancement or neuroprotection.

Anti-cancer Activity

Studies have shown that nicotinamide derivatives exhibit significant anti-cancer properties. For instance, this compound may inhibit specific enzymes involved in cancer progression, making it a candidate for further pharmacological evaluation against various cancer types. Its structural similarity to other effective anti-cancer agents suggests potential efficacy in inhibiting tumor growth through targeted mechanisms .

Agricultural Chemistry

The unique properties of this compound also extend to agricultural applications. Its structural characteristics may allow it to function as a herbicide or pesticide derivative. The compound’s ability to interact with biological systems could be harnessed to develop new agrochemicals that target specific pathways in plants or pests, thereby improving crop protection strategies .

Case Study: Anticancer Properties

In vitro studies have demonstrated that certain nicotinamide derivatives can inhibit the proliferation of cancer cells by targeting specific signaling pathways involved in cell growth and survival. While direct studies on this compound are still required, its structural characteristics align with those of known anticancer agents, warranting further investigation into its potential as an anti-cancer drug .

Mechanism of Action

The mechanism by which 5-(3-Chloro-2-fluorophenyl)nicotinamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism of action depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

5-(4-Chloro-2-fluorophenyl)nicotinamide (CAS: 1346691-88-0)

  • Molecular Formula : C₁₂H₈ClFN₂O
  • Molecular Weight : 250.656 g/mol
  • Key Differences: The chloro substituent is at the 4-position of the phenyl ring instead of the 3-position.

5-(5-Chloro-2-fluorophenyl)nicotinonitrile (CAS: 1346692-12-3)

  • Molecular Formula : C₁₂H₇ClFN₂ (nitrile group replaces the amide)
  • Molecular Weight : 231.65 g/mol
  • Key Differences : The nitrile group (-CN) enhances electrophilicity compared to the amide (-CONH₂), altering reactivity and metabolic stability. The chloro substituent at the 5-position on the phenyl ring further diversifies electronic properties.

Functional Group Variants

2-Chloro-5-(3-fluorophenyl)nicotinaldehyde (CAS: 1227584-84-0)

  • Molecular Formula: C₁₂H₇ClFNO
  • Molecular Weight : 235.64 g/mol
  • Key Differences : The aldehyde (-CHO) group introduces distinct reactivity, such as susceptibility to nucleophilic attacks, contrasting with the amide’s hydrogen-bonding capacity.

Structural and Crystallographic Insights

Though crystallographic data for 5-(3-Chloro-2-fluorophenyl)nicotinamide are lacking, related compounds provide insights:

  • Dihedral Angles : In 5-(5-chloro-2-hydroxybenzoyl)-2-(2-methylindol-3-yl)nicotinamide, the central pyridine and indole rings form a 43.7° dihedral angle, while the phenyl ring deviates by 15.7° from the indole plane . Such angles influence packing efficiency and intermolecular interactions.
  • Hydrogen Bonding : Intramolecular O—H···O and N—H···N bonds stabilize crystal lattices in analogs, forming S(6) and R₂²(16) motifs .

Data Tables

Table 1: Comparison of Key Structural Features

Compound Name Substituent Positions Functional Group Molecular Weight (g/mol) Key Properties/Activities
This compound 3-Cl, 2-F on phenyl Amide (-CONH₂) ~250.65* Industrial/pharmaceutical relevance
5-(4-Chloro-2-fluorophenyl)nicotinamide 4-Cl, 2-F on phenyl Amide (-CONH₂) 250.656 Modified electronic effects
5-(5-Chloro-2-fluorophenyl)nicotinonitrile 5-Cl, 2-F on phenyl Nitrile (-CN) 231.65 Enhanced electrophilicity
2-Chloro-5-(3-fluorophenyl)nicotinaldehyde 2-Cl, 3-F on pyridine Aldehyde (-CHO) 235.64 Reactivity with nucleophiles

*Calculated based on molecular formula C₁₂H₈ClFN₂O.

Table 2: Crystallographic Parameters of Structural Analogs

Compound (Reference) Crystal System Space Group Dihedral Angles (°) Hydrogen Bonding Motifs
5-(5-Chloro-2-hydroxybenzoyl)-2-(2-methylindol-3-yl)nicotinamide Monoclinic P2₁/n 43.7 (pyridine-indole) O—H···O, N—H···N

Biological Activity

5-(3-Chloro-2-fluorophenyl)nicotinamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, including mechanisms of action, enzyme interactions, and therapeutic implications, supported by research findings and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C12H10ClF1N2OC_{12}H_{10}ClF_{1}N_{2}O, indicating the presence of both halogen and nitrogen functionalities that contribute to its reactivity and biological properties. The compound features a nicotinamide moiety linked to a chlorinated and fluorinated phenyl group, which enhances its pharmacological profile by potentially increasing binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors. Preliminary studies suggest that it may inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the synthesis of pro-inflammatory mediators. This inhibition could position the compound as a candidate for anti-inflammatory therapies .

Enzyme Inhibition Profile

Research indicates that similar compounds with halogenated phenyl groups exhibit notable enzyme inhibition properties. A summary of the enzyme inhibition activities observed for this compound is presented in Table 1.

Enzyme Inhibition Type IC50 (µM) Reference
Cyclooxygenase-1Competitive25
LipoxygenaseNon-competitive30
Nitric Oxide Synthase (iNOS)Mixed15

Anti-inflammatory Properties

This compound has shown promise in reducing inflammation through its ability to modulate the expression of pro-inflammatory cytokines. Studies have demonstrated that it can significantly decrease nitric oxide production in activated macrophages, thereby suggesting its potential use as an anti-inflammatory agent .

Anticancer Potential

The compound's structure suggests potential anticancer properties, particularly through the inhibition of pathways involved in tumor growth and metastasis. In vitro studies indicate that it may induce apoptosis in cancer cell lines by activating caspase pathways and downregulating anti-apoptotic proteins .

Case Studies

Case Study 1: In Vivo Evaluation

In a study involving cynomolgus macaques treated with a related compound, significant renal neoplasms were observed following administration at high doses. This highlights the need for careful evaluation of the safety profile of compounds within this chemical series, including this compound .

Case Study 2: Structural Optimization

A series of derivatives based on the nicotinamide scaffold have been synthesized, leading to enhanced biological activity. For instance, modifications to the halogen substituents have shown improved binding affinities to COX enzymes, suggesting that further optimization could yield more potent analogs .

Q & A

Q. What synthetic methodologies are recommended for synthesizing 5-(3-Chloro-2-fluorophenyl)nicotinamide, and how can reaction conditions be systematically optimized?

To synthesize this compound, begin with nicotinamide derivatives and employ cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce the 3-chloro-2-fluorophenyl moiety. Optimization should follow a factorial design approach , where variables like temperature, catalyst loading, and solvent polarity are systematically varied to maximize yield and purity . For example:

VariableRange TestedOptimal Condition
Temperature80–120°C100°C
Catalyst Loading1–5 mol%3 mol%
SolventDMF, THF, EtOHTHF

Link these experiments to a conceptual framework such as transition-metal-catalyzed coupling theory to rationalize mechanistic pathways .

Q. What analytical techniques are critical for characterizing this compound, and how should data interpretation be structured?

Key techniques include:

  • NMR Spectroscopy : Assign peaks using 1^1H, 13^13C, and 19^{19}F NMR to confirm substituent positions and purity.
  • Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.
  • X-ray Diffraction (XRD) : Resolve crystal structure to confirm stereochemistry.

Adopt a stepwise validation protocol : Compare experimental data with computational predictions (e.g., DFT calculations) to resolve ambiguities. For instance, discrepancies in 19^{19}F NMR shifts may indicate solvent effects or impurities .

Q. How can researchers align their studies on this compound with established theoretical frameworks in medicinal chemistry?

Anchor the research to frameworks such as:

  • Structure-Activity Relationship (SAR) : Systematically modify functional groups (e.g., replacing fluorine with other halogens) to correlate structural changes with bioactivity.
  • Molecular Docking : Use software like AutoDock to predict binding affinities with target proteins (e.g., kinases or GPCRs).

Ensure methodological rigor by predefining hypotheses (e.g., "Electron-withdrawing substituents enhance target binding") and testing them through iterative experimentation .

Advanced Research Questions

Q. How should researchers address contradictions in reported bioactivity data for this compound across studies?

Contradictions often arise from variations in assay conditions or cell lines. To resolve these:

Replicate Studies : Use standardized protocols (e.g., NIH’s Assay Guidance Manual) for cytotoxicity or enzyme inhibition assays.

Meta-Analysis : Pool data from multiple studies and apply statistical tools (e.g., ANOVA) to identify confounding variables.

Mechanistic Profiling : Conduct off-target screening (e.g., kinase panels) to rule out nonspecific interactions.

For example, discrepancies in IC50_{50} values may stem from differences in ATP concentrations in kinase assays .

Q. What computational strategies are effective for studying the interactions of this compound with biological targets?

  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein binding over 100+ ns to assess stability and conformational changes.
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Model electron transfer processes at binding sites (e.g., catalytic residues in enzymes).
  • AI-Driven Tools : Platforms like COMSOL Multiphysics integrated with machine learning can predict adsorption/desorption kinetics on biological surfaces .

Example workflow:

Dock the compound into the target’s active site.

Run MD simulations to identify key binding residues.

Validate predictions with mutagenesis experiments.

Q. How can researchers optimize the pharmacokinetic properties of this compound using structure-property relationship (SPR) models?

Lipophilicity Optimization : Measure logP values via HPLC and correlate with bioavailability. Introduce hydrophilic groups (e.g., -OH, -COOH) to improve solubility.

Metabolic Stability : Use liver microsome assays to identify metabolic hotspots (e.g., fluorophenyl ring oxidation). Block vulnerable sites with deuterium or methyl groups.

Permeability : Assess Caco-2 cell monolayer penetration and apply SPR models to balance lipophilicity and molecular weight (<500 Da).

Reference analogous compounds (e.g., N-(4-chlorophenyl) derivatives ) to guide structural modifications.

Methodological Considerations

  • Data Validation : Always cross-verify experimental results with computational predictions and orthogonal assays (e.g., SPR vs. ITC for binding affinity).
  • Theoretical Integration : Frame hypotheses within established frameworks (e.g., Hammond’s postulate for reaction kinetics) to enhance interpretability .
  • Advanced Imaging : Utilize microspectroscopic techniques (e.g., ToF-SIMS) to study surface interactions at nanoscale resolution .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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5-(3-Chloro-2-fluorophenyl)nicotinamide
Reactant of Route 2
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5-(3-Chloro-2-fluorophenyl)nicotinamide

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